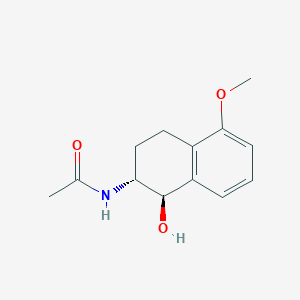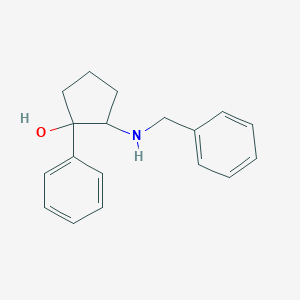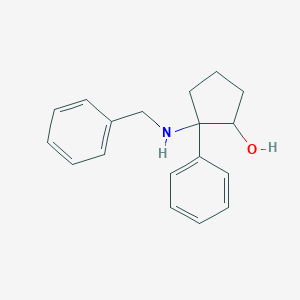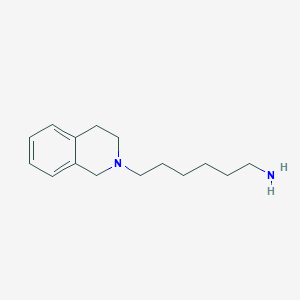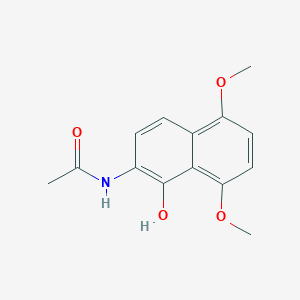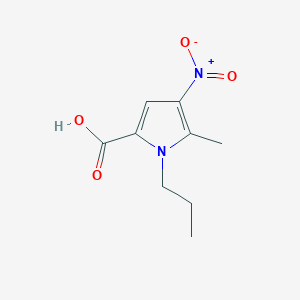![molecular formula C26H29N5 B281860 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine is not fully understood. However, it is believed that this compound may exert its biological effects by interacting with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, as well as to have antimicrobial and antiviral properties. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine in lab experiments is its broad range of biological activities. This compound can be used to study various cellular processes, including cell proliferation, apoptosis, and DNA damage. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine. One area of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its cellular targets. Finally, this compound may have potential applications in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine involves several steps. The first step is the synthesis of the benzimidazole ring, which is achieved by reacting o-phenylenediamine with an aldehyde. The resulting benzimidazole is then reacted with a piperazine derivative to form the final product.
Applications De Recherche Scientifique
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Propriétés
Formule moléculaire |
C26H29N5 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-[(1-methylbenzimidazol-2-yl)methyl]-4-[4-(3-methylphenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C26H29N5/c1-20-6-5-7-23(18-20)31-16-14-30(15-17-31)22-12-10-21(11-13-22)27-19-26-28-24-8-3-4-9-25(24)29(26)2/h3-13,18,27H,14-17,19H2,1-2H3 |
Clé InChI |
WGUIPEZUXHHJHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NCC4=NC5=CC=CC=C5N4C |
SMILES canonique |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NCC4=NC5=CC=CC=C5N4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281777.png)
![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
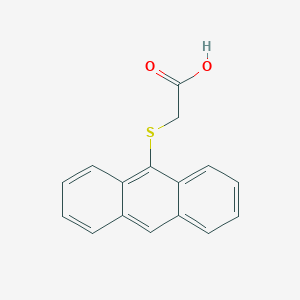
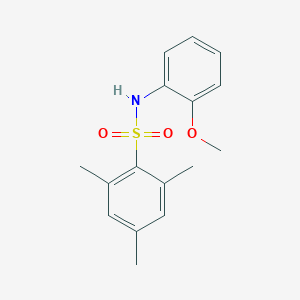
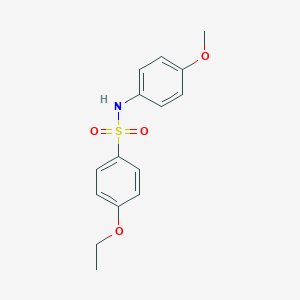
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
